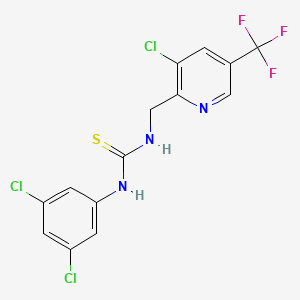![molecular formula C13H20Cl2N2O2 B13100311 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride is a chemical compound that features a piperazine ring substituted with a dihydrobenzodioxin moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine typically involves the following steps:
Formation of the Dihydrobenzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Attachment to Piperazine: The dihydrobenzodioxin intermediate is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and purification processes.
化学反応の分析
Types of Reactions: 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the saturation of the benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated benzodioxin derivatives.
Substitution Products: N-alkyl or N-acyl piperazine derivatives.
科学的研究の応用
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(2,3-dihydro-1,4-benzodioxin-2-yl)piperazine: Similar structure but lacks the specific stereochemistry of the 3S configuration.
1-(2,3-dihydro-1,4-benzodioxin-3-yl)piperidine: Contains a piperidine ring instead of piperazine.
Uniqueness: 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride is unique due to its specific stereochemistry and the presence of both piperazine and dihydrobenzodioxin moieties, which may confer distinct pharmacological properties compared to similar compounds.
特性
分子式 |
C13H20Cl2N2O2 |
|---|---|
分子量 |
307.21 g/mol |
IUPAC名 |
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15;;/h1-4,11,14H,5-10H2;2*1H/t11-;;/m0../s1 |
InChIキー |
IVLXYALMYRPYSQ-IDMXKUIJSA-N |
異性体SMILES |
C1CN(CCN1)C[C@H]2COC3=CC=CC=C3O2.Cl.Cl |
正規SMILES |
C1CN(CCN1)CC2COC3=CC=CC=C3O2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



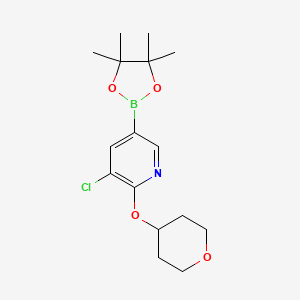

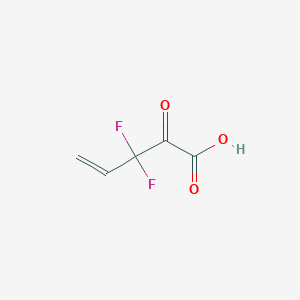
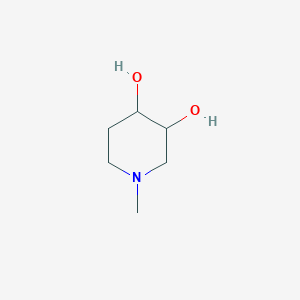
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
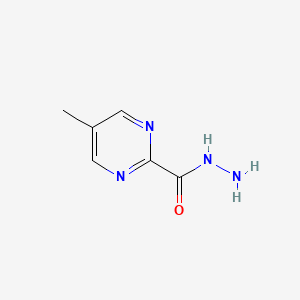
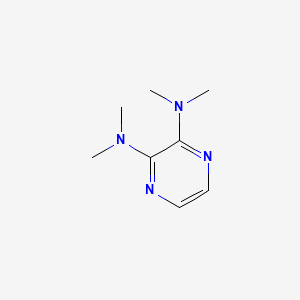
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
